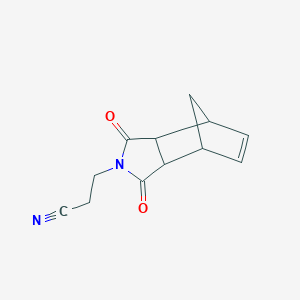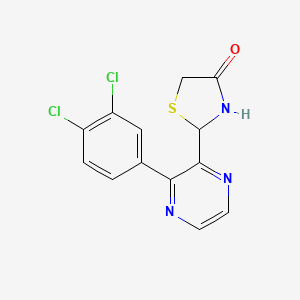![molecular formula C32H54N2O3 B12909067 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide CAS No. 73956-49-7](/img/structure/B12909067.png)
22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and long-chain fatty acids.
Condensation Reaction: The key step involves the condensation of the indole derivative with a long-chain fatty acid or its derivative under specific reaction conditions.
Purification: The resulting product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide: This compound shares a similar indole structure and exhibits similar biological activities.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Another indole derivative with potential therapeutic applications.
Uniqueness
22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide is unique due to its long aliphatic chain, which may enhance its lipophilicity and ability to interact with lipid membranes. This structural feature distinguishes it from other indole derivatives and may contribute to its specific biological activities.
Propriétés
Numéro CAS |
73956-49-7 |
|---|---|
Formule moléculaire |
C32H54N2O3 |
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
22-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide |
InChI |
InChI=1S/C32H54N2O3/c35-25-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-32(37)33-24-23-28-27-34-31-22-21-29(36)26-30(28)31/h21-22,26-27,34-36H,1-20,23-25H2,(H,33,37) |
Clé InChI |
XWPKDSVRTTVLOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCCCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


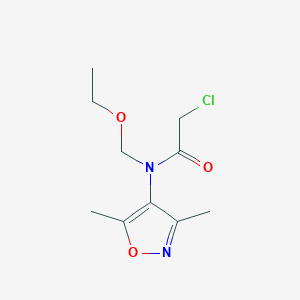
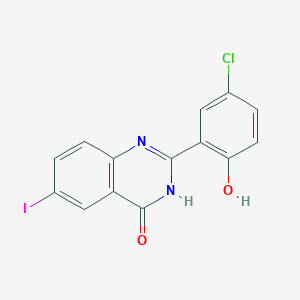


![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)
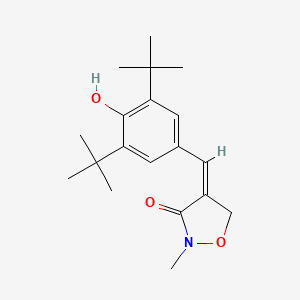
![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride](/img/structure/B12909013.png)
![5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12909016.png)

